1,4-Cyclohexanedimethanol

概要

説明

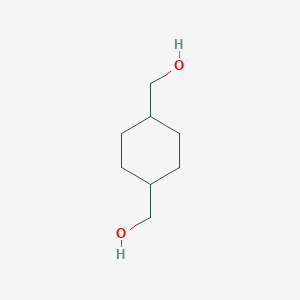

1,4-Cyclohexanedimethanol is a diol, meaning it contains two hydroxyl groups (-OH). It is a colorless, low-melting solid used primarily in the production of polyester resins. The compound exists as a mixture of cis and trans isomers, with a typical commercial ratio of 30:70 . Its chemical formula is C(8)H({16})O(_2), and it is known for its role in enhancing the properties of polyesters, such as strength, clarity, and solvent resistance .

準備方法

1,4-Cyclohexanedimethanol is industrially produced through the catalytic hydrogenation of dimethyl terephthalate. This process involves two main steps:

Conversion of Dimethyl Terephthalate to Dimethyl 1,4-Cyclohexanedicarboxylate: This step involves the hydrogenation of dimethyl terephthalate using a catalyst such as copper chromite. The reaction is conducted at elevated temperatures and pressures. [ \text{C}_6\text{H}_4(\text{CO}_2\text{CH}_3)_2 + 3\text{H}_2 \rightarrow \text{C}{10}(\text{CO}_2\text{CH}_3)_2 ]

Hydrogenation of Dimethyl 1,4-Cyclohexanedicarboxylate to this compound: The dimethyl 1,4-cyclohexanedicarboxylate is further hydrogenated to produce this compound. [ \text{C}6\text{H}{10}(\text{CO}_2\text{CH}_3)_2 + 4\text{H}_2 \rightarrow \text{C}6\text{H}{10}(\text{CH}_2\text{OH})_2 + 2\text{CH}_3\text{OH} ] This process typically uses a copper-based catalyst

化学反応の分析

Isomerization and Separation

CHDM exists as cis (30%) and trans (70%) isomers in commercial mixtures. Adjusting isomer ratios is critical for polymer properties.

Isomerization Methods

-

Separation : Trans isomer (melting point 67°C) is selectively crystallized from molten mixtures and separated via centrifugation .

Stability and Environmental Reactivity

Hydrolysis and Degradation

| Condition | Result | Source |

|---|---|---|

| Acidic/Neutral/Basic (50°C, 5 days) | No hydrolysis observed | OECD Report |

| Biodegradation (OECD 302B) | 98% degradation in 19 days | OECD Report |

Environmental Distribution (Level III Fugacity Model)

| Compartment | Distribution (%) |

|---|---|

| Soil | 70.0 |

| Water | 29.8 |

| Air | 0.081 |

| Sediment | 0.07 |

Reactivity in Polymerization

CHDM’s hydroxyl groups participate in polycondensation reactions:

-

Polyester Synthesis : Reacted with dicarboxylic acids (e.g., terephthalic acid) to form high-performance polyesters with enhanced thermal stability .

-

Epoxy Resins : Reaction with epichlorohydrin yields epoxy monomers, though detailed mechanisms remain proprietary .

Example Reaction :

Industrial-Scale Optimization

Continuous Hydrogenation

-

Eliminates isomerization steps by maintaining high trans-CHDA ratios during hydrogenation .

-

Reduces energy loss and simplifies purification.

Catalyst Performance

| Catalyst | Trans Isomer Yield | Notes |

|---|---|---|

| Cu/Zn/Al | 85–91% | Preferred for low byproduct formation |

| Ruthenium | <70% | Lower efficiency in cis-trans isomerization |

科学的研究の応用

Chemical Properties and Isomerism

1,4-Cyclohexanedimethanol exists in two isomeric forms: cis and trans. The trans isomer is particularly valued for its higher melting point and superior physical properties, making it more suitable for industrial applications. The compound's chemical structure allows it to participate in various reactions, enhancing its utility in synthesis and formulation processes.

Industrial Applications

1. Polymer Production

CHDM is primarily used as a raw material in the synthesis of polyesters, especially polyethylene terephthalate (PET). Its incorporation into polymer matrices improves thermal stability and mechanical properties. The trans isomer of CHDM enhances the dyeing properties of fibers without significantly lowering the melting point of the polymer, which is crucial for commercial textile applications .

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polyester Resins | Production of PET | Improved thermal stability |

| Textiles | Fiber production | Enhanced dyeing properties |

| Coatings | Protective coatings | Increased durability |

2. Pharmaceutical Industry

In pharmaceuticals, CHDM serves as an intermediate in the synthesis of various drugs and therapeutic agents. Its structural characteristics facilitate the development of compounds with specific biological activities. Research indicates that CHDM can be utilized to create drug delivery systems that enhance bioavailability and therapeutic efficacy .

3. Specialty Chemicals

CHDM is also employed in the formulation of specialty chemicals such as plasticizers, surfactants, and lubricants. Its ability to modify the physical properties of formulations makes it a valuable additive in many chemical processes .

Case Studies

Case Study 1: Polyester-Based Advanced Thin Films

Recent studies have demonstrated the application of CHDM in developing polyester-based advanced thin films for use in electronics and packaging. These films exhibit excellent barrier properties and mechanical strength, making them suitable for high-performance applications .

Case Study 2: Upcycling of PET to CHDM

A novel multistage relay process has been developed to convert waste PET directly into high-value-added CHDM. This process not only addresses waste management issues but also provides a sustainable pathway for producing CHDM from recycled materials .

作用機序

The mechanism of action of 1,4-cyclohexanedimethanol primarily involves its role as a monomer in polymerization reactions. The hydroxyl groups participate in condensation reactions with carboxylic acids or their derivatives, forming ester linkages. This process results in the formation of long polymer chains, which impart desirable properties to the resulting polyesters, such as thermal stability, mechanical strength, and resistance to solvents .

類似化合物との比較

1,4-Cyclohexanedimethanol can be compared with other similar diols, such as:

Ethylene Glycol: Unlike ethylene glycol, which is a simple diol, this compound has a cycloaliphatic structure, providing enhanced rigidity and thermal stability to polyesters.

1,4-Cyclohexanedicarboxylic Acid: This compound is similar in structure but contains carboxylic acid groups instead of hydroxyl groups.

1,2-Cyclohexanedimethanol: This isomer has hydroxyl groups on adjacent carbon atoms, leading to different reactivity and properties compared to this compound.

生物活性

1,4-Cyclohexanedimethanol (CHDM) is a chemical compound with the formula CHO. It is primarily utilized in the production of polyesters and as an intermediate in various chemical syntheses. This article delves into its biological activity, including toxicity studies, genotoxicity assessments, and its metabolic pathways.

This compound exists in two isomeric forms: cis and trans. The trans isomer has a higher melting point (67°C) compared to the cis isomer (43°C), which influences its applications in polymer production. The trans form is often preferred for creating polyesters due to its thermal stability and mechanical properties .

Acute Toxicity

The acute oral LD50 of this compound in rats ranges between 3200 and 6400 mg/kg body weight . Observed effects included slight prostration and vasodilatation, indicating a moderate level of toxicity .

No Observed Adverse Effect Levels (NOAEL)

In chronic exposure studies, the NOAEL was determined to be 479 mg/kg bw for males and 754 mg/kg bw for females , suggesting that at these doses, no significant adverse effects were observed .

Genotoxicity Assessments

This compound has undergone various genotoxicity tests:

- Bacterial Reverse Mutation Assay : This test involved multiple strains of Salmonella typhimurium, where CHDM was found to be negative for mutagenicity both with and without metabolic activation.

- In Vitro Chromosomal Aberration Test : Conducted using Chinese hamster lung cells, this test also returned negative results for chromosomal aberrations.

- In Vivo Tests : Studies on rat bone marrow cells indicated no significant increase in chromosome aberrations or polyploidy .

These results collectively suggest that this compound is not genotoxic under the conditions tested.

Metabolic Pathways

Recent research has highlighted potential biosynthetic pathways for producing this compound. These pathways involve microbial organisms engineered to express specific enzymes that facilitate the conversion of renewable feedstocks into CHDM. Key enzymes identified include p-toluate monooxygenase and p-hydroxymethyl benzoate reductase, which are integral to the metabolic processes leading to CHDM synthesis .

Polyester Production

This compound is extensively used in the production of polyesters due to its ability to enhance thermal properties and mechanical strength. For instance, it has been utilized in creating polyethylene-1,4-cyclohexanedicarboxylate (PECHD) from recycled PET materials, showcasing its role in sustainable materials science .

Environmental Impact

Studies have explored the environmental implications of CHDM usage, particularly concerning its biodegradability and potential effects on ecosystems. Research indicates that while CHDM itself exhibits low toxicity, its degradation products may have varying environmental impacts depending on concentration levels .

Summary of Findings

The biological activity of this compound reveals a compound with moderate toxicity but no significant genotoxic effects. Its applications in polyester production are notable, especially in sustainable practices involving recycling. Ongoing research into its biosynthetic pathways may further enhance its utility in industrial applications.

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| Acute Oral LD50 | 3200 - 6400 mg/kg |

| NOAEL (Males) | 479 mg/kg |

| NOAEL (Females) | 754 mg/kg |

| Melting Point (cis) | 43°C |

| Melting Point (trans) | 67°C |

特性

IUPAC Name |

[4-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMQCDZDWXUDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026712, DTXSID00274143, DTXSID60274144 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline] | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

286 °C (cis-isomer), 283 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

166 °C, 330 °F OC | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0381 at 25 °C/4 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5 (Air = 1) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.08X10-4 mm Hg at 25 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, White waxy solid | |

CAS No. |

105-08-8, 3236-47-3, 3236-48-4 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedimethanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,4-ylenedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47A69Y3G5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8476P8P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43 °C (cis-isomer), 67 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-Cyclohexanedimethanol?

A1: The molecular formula of this compound is C8H16O2, and its molecular weight is 144.21 g/mol.

Q2: What are the key spectroscopic characteristics of CHDM?

A2: The presence of the cyclohexyl ring in CHDM is confirmed through spectroscopic analyses like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. []

Q3: What are the advantages of using this compound diacrylate monomers in UV curable formulations compared to traditional aliphatic diacrylates?

A3: UV cured coatings based on (cis,trans)-1,3/1,4 cyclohexanedimethanol diacrylates demonstrate improved hardness, scratch resistance, abrasion resistance, and chemical resistance compared to commonly used diacrylate monomers like tripropylene glycol diacrylate and hexanediol diacrylate. []

Q4: Does the cis/trans isomerism of this compound influence its applications?

A4: Yes, the cis/trans ratio significantly affects the properties of the resulting polymers. For instance, polyesters derived from trans-1,4-Cyclohexanedimethanol exhibit higher melting points compared to those derived from the cis-isomer. []

Q5: Is this compound compatible with other common monomers and polymers?

A5: Yes, liquid CHDM diacrylate monomers, particularly those with less than 15 wt.% trans-1,4-cyclohexanedimethanol diacrylate, exhibit good solubility in other acrylate monomers and oligomers. []

Q6: How does the presence of this compound influence the thermal stability of polymers?

A6: The incorporation of CHDM, particularly the trans-isomer, generally enhances the thermal stability of polymers like PET. This enhancement is attributed to the rigid structure of the cyclohexane ring. [, ]

Q7: What are the primary applications of this compound in catalysis?

A7: CHDM is not typically used as a catalyst itself. Instead, it often serves as a reactant or building block in reactions involving catalysts. For example, CHDM is a key product in the catalytic hydrogenation of dimethyl terephthalate (DMT) using catalysts like RuPtSn/Al2O3. []

Q8: Can waste materials be utilized for the synthesis of this compound?

A8: Yes, CHDM can be synthesized through the hydrogenation of bis(2-hydroxyethylene terephthalate) (BHET), a monomer derived from waste PET, using catalysts like Pd/C and Cu-based catalysts. []

Q9: Have computational methods been employed to study this compound?

A9: Yes, computational techniques like MP2 calculations have been used to explore the conformational space of the CHDM molecule. These calculations revealed the relative stability of different conformers (bi-equatorial vs. bi-axial). []

Q10: What are the primary industrial applications of this compound?

A10: CHDM is primarily used as a monomer in the production of various polymers, including polyesters, polycarbonates, and polyurethanes. These polymers find applications in diverse industries, including textiles, packaging, coatings, and adhesives. [, , , ]

Q11: Are there any biomedical applications of this compound-based polymers?

A11: Yes, CHDM-based polyesters, such as polyoxalates and poly(diol citric itaconate) elastomers, are being investigated for their potential as biodegradable and biocompatible drug delivery vehicles. [, ]

Q12: How does the incorporation of this compound impact the biodegradability of polyesters?

A12: The biodegradation rate of polyesters can be influenced by the presence of CHDM. For example, incorporating trans-1,4-Cyclohexanedimethanol into poly(amide-ester)s derived from amino acids was observed to slow down the degradation rate. []

Q13: What are the environmental concerns associated with this compound?

A13: While CHDM itself is not considered highly toxic, its production and the disposal of CHDM-containing products can pose environmental risks.

Q14: Are there any sustainable approaches for the production or utilization of this compound?

A14: Yes, utilizing waste PET as a feedstock for CHDM production through catalytic hydrogenation offers a promising avenue for sustainable chemical synthesis and waste management. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。